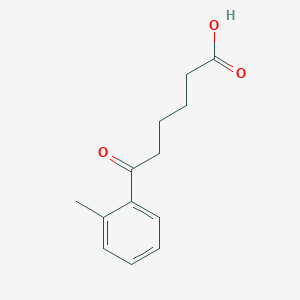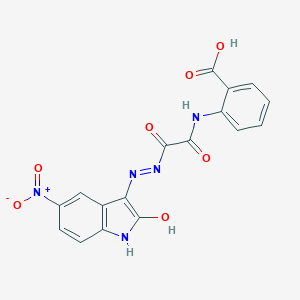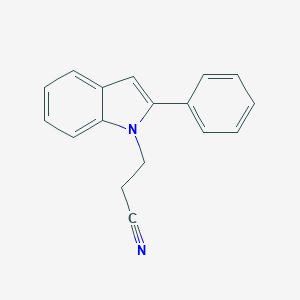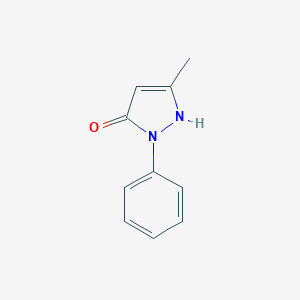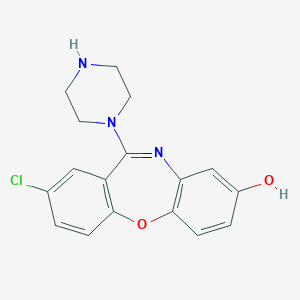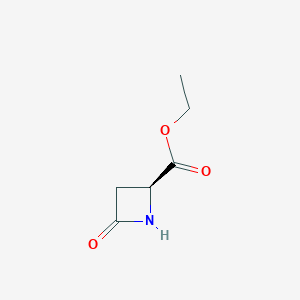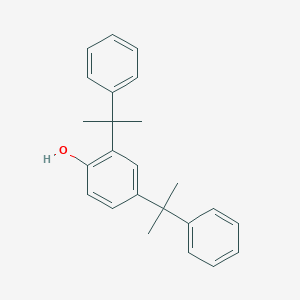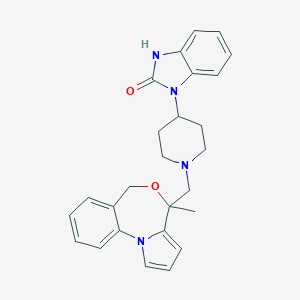
Zaldaride
Descripción general
Descripción
Zaldaride is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in regulating cell growth and division. The compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Aplicaciones Científicas De Investigación
Role in Trophoblast Cell Proliferation
Zaldaride has been studied for its effects on trophoblast cell proliferation, particularly in the context of cadmium toxicity. Cadmium (Cd) is known to be toxic to the placenta, and research suggests that its toxicity may be mediated through interactions with the intracellular calcium-binding protein, calmodulin (CaM). Zaldaride, as a calmodulin inhibitor, was found to have protective effects against cadmium-induced inhibition of trophoblast cell proliferation, indicating its potential in mitigating heavy metal toxicity in placental cells (Powlin, Keng, & Miller, 1997).
Antidiarrheal Properties and Intestinal Ion Secretion
Zaldaride has been extensively studied for its antidiarrheal properties. It has been shown to influence intestinal ion secretion, which is a key factor in diarrhea. Studies have demonstrated that zaldaride can attenuate increases in short-circuit current in rat colonic mucosa induced by various secretagogues. This suggests its role in inhibiting the activation of Ca(2+)/calmodulin-sensitive adenylate cyclase or guanylate cyclase linked to receptors, which are involved in intestinal ion transport and secretion processes (Aikawa, Karasawa, & Ohmori, 2000).
Treatment of Travelers' Diarrhea
Clinical trials have been conducted to compare the effectiveness of zaldaride with other treatments for travelers' diarrhea. Zaldaride was compared with loperamide and a placebo, and the studies found that zaldaride, especially in certain dosages, can be as effective as loperamide in treating travelers' diarrhea. This positions zaldaride as a potential therapeutic option in gastrointestinal disorders, particularly those involving diarrhea (Silberschmidt et al., 1995).
Effect on Acetylcholine-Induced Intestinal Electrolyte Secretion
Zaldaride's effects on acetylcholine-induced colonic electrolyte secretion have been studied to understand its mechanism in gastrointestinal functioning. It appears that zaldaride can inhibit acetylcholine-induced responses in colonic preparations, suggesting its role in reducing colonic electrolyte secretion, which is a key aspect in the pathophysiology of diarrhea (Aikawa, Kishibayashi, Karasawa, & Ohmori, 2000).
Propiedades
Número CAS |
109826-26-8 |
|---|---|
Nombre del producto |
Zaldaride |
Fórmula molecular |
C26H28N4O2 |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
3-[1-[(4-methyl-6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C26H28N4O2/c1-26(24-11-6-14-29(24)22-9-4-2-7-19(22)17-32-26)18-28-15-12-20(13-16-28)30-23-10-5-3-8-21(23)27-25(30)31/h2-11,14,20H,12-13,15-18H2,1H3,(H,27,31) |
Clave InChI |
HTGCJAAPDHZCHL-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CN2C3=CC=CC=C3CO1)CN4CCC(CC4)N5C6=CC=CC=C6NC5=O |
SMILES canónico |
CC1(C2=CC=CN2C3=CC=CC=C3CO1)CN4CCC(CC4)N5C6=CC=CC=C6NC5=O |
Otros números CAS |
109826-26-8 |
Números CAS relacionados |
109826-27-9 (maleate) |
Sinónimos |
1,3-dihydro-1-(1-((4-methyl-4H,6H-pyrrolo(1,2a)(4,1)-benzoxazepin-4-yl)methyl)-4-piperidinyl)-2H-benzimidazol-2-one CGS 9343B CGS 9343B maleate CGS-9343B KW-6517 zaldaride maleate Zy 17617B Zy-17617B |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

